molecular formula C18H26N2O3 B15365905 Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate

Cat. No.: B15365905
M. Wt: 318.4 g/mol
InChI Key: UIYLBNMLHGTKFU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-acetamidophenyl substituent at the 4-position of the piperidine ring. This scaffold is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and central nervous system (CNS) therapeutics.

Properties

IUPAC Name

tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-13(21)19-16-7-5-14(6-8-16)15-9-11-20(12-10-15)17(22)23-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYLBNMLHGTKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate typically involves the following steps:

  • Acetylation of 4-aminophenol: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4'-acetamidophenol.

  • Piperidine Formation: The acetylated product is then reacted with piperidine in the presence of a suitable catalyst to form the piperidine ring.

  • Tert-butyl Esterification: Finally, the piperidine derivative is treated with tert-butyl chloroformate to introduce the tert-butyl ester group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the piperidine ring or other functional groups.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidine-1-carboxylate derivatives with oxo groups.

  • Reduction Products: Reduced piperidine derivatives or other reduced functional groups.

  • Substitution Products: Substituted piperidine or aromatic derivatives.

Scientific Research Applications

Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate the interaction of piperidine derivatives with biological targets.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the piperidine-carbamate backbone but differ in substituents, leading to variations in physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison based on evidence from recent studies:

Structural Analogues and Functional Group Variations
Compound Name Substituents at Piperidine 4-Position Key Functional Groups Melting Point (°C) Yield (%) Biological Activity (If Reported)
Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate 4-Acetamidophenyl Acetamido, tert-butyl carbamate Not reported 83% Kinase inhibition (CDK9)
Tert-butyl 4-(5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (8iaa) Pyridin-4-yl, pyrazolo-pyrimidine Pyridine, heterocyclic core 169–171 58% Not explicitly stated
Tert-butyl 4-(6-cyano-2-oxobenzimidazol-3-yl)piperidine-1-carboxylate (7) 6-Cyano-2-oxobenzimidazolyl Cyano, benzimidazolone Not reported 49% Serine palmitoyltransferase inhibition
Tert-butyl 4-(4-iodophenylcarbamoyl)piperidine-1-carboxylate (25) 4-Iodophenylcarbamoyl Iodo, carbamoyl Not reported 97% Not reported

Key Observations :

  • Substituent Impact on Melting Points : Derivatives with aromatic heterocycles (e.g., pyrazolo-pyrimidine in 8iaa ) exhibit higher melting points (169–171°C) compared to acetamidophenyl derivatives, likely due to enhanced π-π stacking and crystallinity .
  • Yield Variations : The tert-butyl carbamate group generally enables high yields (83–97%) in coupling reactions . However, multi-step syntheses (e.g., 7 in ) show lower yields (49%) due to intermediate purification challenges .
  • Biological Relevance : The acetamidophenyl group in the target compound is associated with kinase inhibition (e.g., CDK9), while benzimidazolone derivatives (e.g., 7 ) target enzymes like serine palmitoyltransferase .

Critical Comparison :

  • The target compound’s Rh-catalyzed method offers regioselectivity but requires specialized catalysts.
  • Carbodiimide coupling (e.g., 8jaa ) is versatile for amide formation but may require stringent anhydrous conditions .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 8iaa 7
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~2.5
Hydrogen Bond Acceptors 4 6 5
Solubility Moderate (DMSO) Low (DMSO) High (aqueous buffers)

Insights :

  • The acetamidophenyl group in the target compound balances lipophilicity (LogP ~3.2), favoring membrane permeability.
  • 7’s benzimidazolone and cyano groups enhance aqueous solubility, making it suitable for in vitro assays .

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